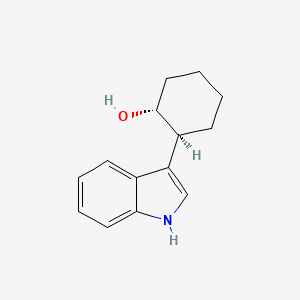
(1R,2S)-2-(1H-Indol-3-yl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-(1H-Indol-3-yl)cyclohexan-1-ol is a chiral compound featuring an indole moiety attached to a cyclohexanol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(1H-Indol-3-yl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and cyclohexanone.
Key Reactions: The key steps include the formation of the indole-cyclohexanone adduct followed by stereoselective reduction to obtain the desired chiral product.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale while maintaining the reaction conditions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-(1H-Indol-3-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The indole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Applications De Recherche Scientifique
(1R,2S)-2-(1H-Indol-3-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Utilized in the fragrance industry due to its unique aromatic properties.
Mécanisme D'action
The mechanism by which (1R,2S)-2-(1H-Indol-3-yl)cyclohexan-1-ol exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds such as indole-3-carbinol and indole-3-acetic acid share structural similarities.
Cyclohexanol Derivatives: Compounds like cyclohexanol and cyclohexanone are structurally related.
Uniqueness
(1R,2S)-2-(1H-Indol-3-yl)cyclohexan-1-ol is unique due to its specific chiral configuration and the presence of both indole and cyclohexanol moieties, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
68221-98-7 |
|---|---|
Formule moléculaire |
C14H17NO |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
(1R,2S)-2-(1H-indol-3-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H17NO/c16-14-8-4-2-6-11(14)12-9-15-13-7-3-1-5-10(12)13/h1,3,5,7,9,11,14-16H,2,4,6,8H2/t11-,14+/m0/s1 |
Clé InChI |
SKDNUUCJZZOOGZ-SMDDNHRTSA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)C2=CNC3=CC=CC=C32)O |
SMILES canonique |
C1CCC(C(C1)C2=CNC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


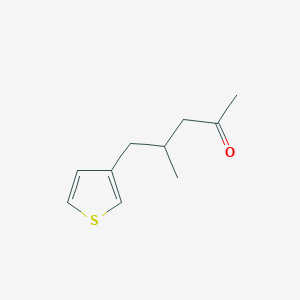
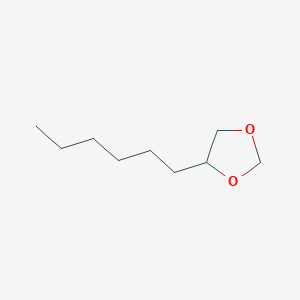

![6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole](/img/structure/B14470725.png)


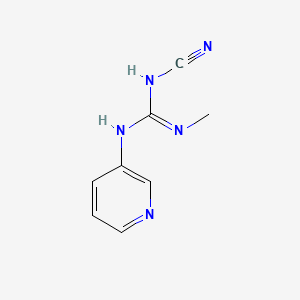
![4-(Dichloroacetyl)-1lambda~6~-thia-4-azaspiro[4.5]decane-1,1-dione](/img/structure/B14470738.png)
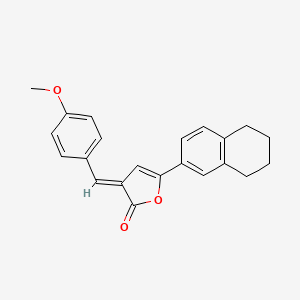

![Naphtho[2,1-b]thiophene, 1-methyl](/img/structure/B14470759.png)
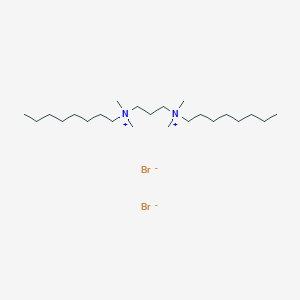
![4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14470782.png)
![1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14470786.png)
